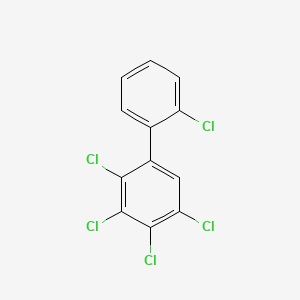

2,2',3,4,5-Pentachlorobiphenyl

Description

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-4-2-1-3-6(8)7-5-9(14)11(16)12(17)10(7)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIURIRUDHVDRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074179 | |

| Record name | 2,2',3,4,5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55312-69-1 | |

| Record name | 2,2',3,4,5-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055312691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31GGO0GMYO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,5-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4,5-Pentachlorobiphenyl, was historically conducted through the direct chlorination of biphenyl. This method allowed for the production of various congeners by adjusting the reaction conditions. due to environmental and health concerns, the production of polychlorinated biphenyls has been banned in many countries since the late 1970s .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,4,5-Pentachlorobiphenyl undergoes several types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl groups.

Common Reagents and Conditions:

Reduction: Reductive dechlorination often involves the use of palladium-based catalysts and hydrogen donors.

Substitution: Nucleophilic substitution reactions typically require strong bases or nucleophiles, such as sodium hydroxide or 2-aminoethanol.

Major Products:

Oxidation: Hydroxylated polychlorinated biphenyls.

Reduction: Less chlorinated biphenyls.

Substitution: Hydroxy-polychlorinated biphenyls.

Scientific Research Applications

Toxicological Research

Endocrine Disruption

Research has shown that 2,2',3,4,5-Pentachlorobiphenyl can interfere with endocrine functions. Studies indicate that exposure to this compound can lead to thyroid dysfunction by affecting thyroid hormone levels and disrupting normal thyroid structure. For example, Wistar rats injected with PCB 114 exhibited mitochondrial damage in thyroid tissues and altered expression of sodium/iodide symporter protein, which is crucial for thyroid hormone synthesis .

Neurotoxicity Studies

PCB 114 has been implicated in neurodevelopmental toxicity. Animal studies have demonstrated that exposure to PCBs can result in altered neurobehavioral outcomes and affect cognitive functions. For instance, a study on mouse models showed that chronic exposure to PCB 114 led to significant changes in behavior and learning capabilities .

Soil and Water Contamination Studies

Due to its persistence in the environment, PCB 114 is often monitored in soil and water samples to assess contamination levels. Its presence is an indicator of environmental pollution from industrial sources. Researchers employ various extraction and analytical techniques to quantify PCB levels in different matrices .

Bioaccumulation Research

Studies have shown that PCBs can bioaccumulate in aquatic organisms, leading to higher concentrations in the food chain. Research focusing on the bioaccumulation of PCB 114 in fish species provides insights into its ecological impact and potential risks to human health through seafood consumption .

Case Studies

-

Thyroid Dysfunction Induction

A study investigated the effects of PCB 114 on thyroid function in rats over a period of 13 weeks. The results indicated significant alterations in serum thyroid hormone levels and mitochondrial integrity within thyroid tissues. This research underscores the potential health risks associated with PCB exposure . -

Behavioral Impact on Rodents

In another study assessing neurotoxic effects, mice exposed to varying doses of PCB 114 displayed significant behavioral changes compared to control groups. The findings suggest that even low-level exposure during critical developmental periods can result in long-term neurobehavioral deficits .

Mechanism of Action

2,2’,3,4,5-Pentachlorobiphenyl exerts its effects through several molecular mechanisms:

Activation of Aryl Hydrocarbon Receptor: This receptor mediates the expression of genes involved in xenobiotic metabolism, leading to the production of phase I and II enzymes.

Disruption of Thyroid Function: The compound can interfere with thyroid hormone homeostasis by affecting the sodium/iodide symporter and other thyroid-related proteins.

Induction of Inflammatory Responses: It can activate pathways such as the c-Jun N-terminal kinase pathway, leading to the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The positions of chlorine atoms critically influence PCB properties. Key comparisons include:

Key Observations :

- Air Half-Life : PCB-86 (3.00–3.46 days) exhibits comparable persistence to PCB-87 (2,2',3,4,5'-substituted, 3.03–3.46 days) but higher than tetrachlorobiphenyls (e.g., 2,2',5,5'-Tetrachlorobiphenyl: 3.01–3.35 days) .

- Solubility : PCB-118 (2,3',4,4',5) has lower water solubility (~2.94e-05 mg/mL) due to its coplanar structure, enhancing bioaccumulation .

- Commercial Availability : PCB-86 is priced higher ($114 per 1 mL) than PCB-101 (2,2',4,5,5'; $101 per 1 mL), reflecting synthesis complexity or regulatory restrictions .

Toxicity and Health Impacts

Toxicity varies with chlorine substitution:

Mechanistic Differences :

Environmental Fate and Regulatory Status

Regulatory Notes:

Biological Activity

2,2',3,4,5-Pentachlorobiphenyl (PCB 95) is a member of the polychlorinated biphenyl (PCB) family, which consists of synthetic organic compounds characterized by multiple chlorine substitutions on biphenyl structures. PCBs have been widely studied due to their persistence in the environment and potential adverse health effects. This article focuses on the biological activity of PCB 95, examining its interactions with biological systems, toxicological effects, and implications for human health.

- Molecular Formula: C₁₂H₅Cl₅

- Molecular Weight: Approximately 326.43 g/mol

- Chlorine Substitutions: Located at the 2, 2', 3, 4, and 5 positions on the biphenyl backbone.

PCBs are classified as persistent organic pollutants (POPs), meaning they resist degradation and can bioaccumulate in living organisms. The specific arrangement of chlorine atoms in PCB 95 contributes to its stability and biological activity.

Mechanisms of Biological Activity

PCBs interact with various biological systems through several mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Activation:

- Endocrine Disruption:

- Neurodevelopmental Effects:

Toxicological Effects

The toxicological profile of PCB 95 includes various adverse health effects:

- Reproductive Toxicity:

- Developmental Defects:

- Carcinogenic Potential:

Case Studies

Several case studies illustrate the biological activity and health impacts of PCB 95:

- Epidemiological Studies:

- Animal Models:

Data Table: Summary of Biological Effects

Q & A

Basic Research Questions

Q. How is 2,2',3,4,5-Pentachlorobiphenyl identified and quantified in environmental samples?

- Methodology :

- High-Resolution Gas Chromatography (HRGC) paired with Mass Spectrometry (HRMS) is the gold standard for identification and quantification. The EPA Method 1668a specifies HRGC/HRMS for chlorinated biphenyls in aqueous samples, achieving detection limits as low as 76–241 pg/L for pentachlorobiphenyls .

- Isotope Dilution Mass Spectrometry (IDMS) improves accuracy by using deuterated internal standards (e.g., 2,3,4,4',5-Pentachlorobiphenyl-d4) to correct for matrix effects and recovery losses .

- Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with isooctane is recommended for isolating PCBs from complex matrices .

Q. What chromatographic methods resolve 2,2',3,4,5-Pentachlorobiphenyl from co-eluting congeners?

- GC Column Selection : Use a 60 m DB-5MS capillary column (5% phenyl, 95% dimethylpolysiloxane) to separate pentachlorobiphenyl isomers. For example, 2,2',3,4,5-Pentachlorobiphenyl (CAS 55312-69-1) elutes distinctly from 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) under optimized temperature programs .

- Confirmatory Techniques : Pair GC with electron capture detection (ECD) and mass spectrometry (MS) to differentiate isomers via chlorine substitution patterns and molecular ion clusters (e.g., m/z 326 for C12H5Cl5) .

Advanced Research Questions

Q. How can contradictory data on environmental persistence of 2,2',3,4,5-Pentachlorobiphenyl be reconciled?

- Key Challenges :

- Isomer-Specific Variability : Persistence depends on chlorine substitution patterns. For example, ortho-substituted congeners like 2,2',3,4,5-Pentachlorobiphenyl degrade faster than non-ortho counterparts due to steric effects .

- Matrix Effects : Soil organic content and microbial activity significantly influence degradation rates. Studies using Pd/Fe bimetallic particles show dechlorination efficiency varies by >30% across soil types .

- Resolution Strategy :

- Meta-Analysis Frameworks : Normalize data using half-life (t½) values under standardized conditions (e.g., OECD 307 guidelines).

- Isotopic Tracers : Use deuterated analogs (e.g., 2',3',5',6'-d4-labeled congeners) to track degradation pathways in field studies .

Q. What advanced techniques optimize in situ dechlorination of 2,2',3,4,5-Pentachlorobiphenyl?

- Bimetallic Reduction :

- Pd/Fe Nanoparticles : Achieve >90% dechlorination in lab-scale soil systems. Optimal conditions include 0.1 wt% Pd loading, pH 6–7, and 48-hour reaction time. Sequential dechlorination produces trichlorobiphenyls as intermediates .

- Limitations : Competitive inhibition by sulfates and nitrates requires pre-treatment with zero-valent iron (ZVI) .

- Microbial Reductive Dechlorination :

- Dehalococcoides spp. preferentially target para- and meta-chlorines. Co-amendment with lactate enhances activity in anaerobic sediments .

Q. What mechanistic insights explain the neurotoxic effects of 2,2',3,4,5-Pentachlorobiphenyl?

- In Vitro Models :

- Thyroid Hormone Disruption : 2,2',3,4,5-Pentachlorobiphenyl competes with thyroxine (T4) for transthyretin binding, reducing serum T4 levels in murine models .

- Oxidative Stress : Exposure upregulates CYP1A1/CYP1B1 enzymes via aryl hydrocarbon receptor (AhR) activation, generating reactive oxygen species (ROS) in neuronal cells .

- Dose-Response Analysis : EC50 values for neurotoxicity range from 0.1–10 μM, depending on cell type and exposure duration .

Methodological Tables

| Dechlorination Technique | Efficiency | Optimal Conditions | Reference |

|---|---|---|---|

| Pd/Fe Nanoparticles | >90% | 0.1 wt% Pd, pH 6–7, 48-hour reaction | |

| Microbial Consortia | 50–70% | Anaerobic, lactate amendment, 30°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.